(2,6-dimethylmorpholino)(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)methanone
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Overview
Description
(2,6-dimethylmorpholino)(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H25F2N3O3 and its molecular weight is 441.479. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research in the field of heterocyclic compounds, such as pyrazoles and morpholinos, often explores their synthesis and structural characterization due to their potential bioactive properties. For example, Benaka Prasad et al. (2018) prepared a compound involving a morpholino group and analyzed its structure through various spectroscopic methods and X-ray diffraction, highlighting the significance of molecular conformation and intermolecular interactions in determining stability and potential reactivity (Benaka Prasad et al., 2018).
Antitumor Activity
Compounds featuring pyrazole and fluorobenzyl groups have been evaluated for their antitumor activities. Tang et al. (2018) synthesized a 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone derivative and tested its inhibition on various cancer cell lines, demonstrating the potential of such structures in developing anticancer agents (Tang et al., 2018).
Antioxidant Properties
The synthesis of derivatives that include morpholino and phenyl groups has been linked to antioxidant properties. Çetinkaya et al. (2012) synthesized derivatives involving dihydroxyphenyl and trihydroxyphenyl groups, assessing their antioxidant activities through various in vitro assays. This research underscores the potential of structurally similar compounds in acting as antioxidants (Çetinkaya et al., 2012).
Chemical Sensors
Compounds structurally related to the requested chemical have been utilized in developing chemical sensors. For instance, Bartwal et al. (2017) described the synthesis of an ampyrone-based azo dye, demonstrating its use as a pH-responsive and chemo-reversible colorimetric fluorescent probe for metal ions in a semi-aqueous medium, indicating the versatility of these molecules in sensing applications (Bartwal et al., 2017).
Mechanism of Action
I also found a related compound, a novel di-Mannich derivative of curcumin pyrazole, that has been synthesized through a Mannich reaction . The water solubility of this compound was evaluated and the result showed that it was three times more soluble than that of curcumin pyrazole and curcumin . This might give some insight into the pharmacokinetics of the compound you’re interested in, as the Mannich reaction is known to increase the solubility and hence the bioavailability of the drug molecule .
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3O3/c1-16-11-28(12-17(2)32-16)24(30)22-14-29(13-18-5-3-7-20(25)9-18)27-23(22)31-15-19-6-4-8-21(26)10-19/h3-10,14,16-17H,11-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMUTKFMQBDTSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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